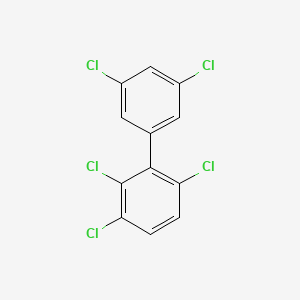

2,3,3',5',6-ペンタクロロビフェニル

概要

説明

2,3,3’,5’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s due to their bioaccumulative nature and harmful health effects. Despite the ban, PCBs persist in the environment due to their resistance to degradation .

科学的研究の応用

2,3,3’,5’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:

Environmental Studies: Research on the persistence and bioaccumulation of PCBs in various ecosystems.

Toxicology: Studies on the neurotoxic effects of PCBs, particularly their impact on developing brains.

Bioremediation: Investigations into microbial degradation pathways for the detoxification of contaminated sites.

作用機序

Target of Action

2,3,3’,5’,6-Pentachlorobiphenyl, also known as PCB-95, is one of the 209 polychlorinated biphenyls (PCBs) that were manufactured as commercial mixtures Pcbs are known to be lipophilic compounds that can cross the blood-brain barrier and enter the brain .

Mode of Action

It is known that pcbs can regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .

Biochemical Pathways

Pcbs are known to bioaccumulate and cause harmful health effects .

Pharmacokinetics

PCB-95 can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .

Result of Action

Pcb-95 is known to act as a developmental neurotoxicant, targeting the developing brain . Exposure to PCB-95 contributed to developmental neurotoxicity in early developing zebrafish larvae .

Action Environment

It is known that pcbs were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

生化学分析

Biochemical Properties

2,3,3’,5’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The compound can be metabolized into hydroxylated and methoxylated derivatives, which may have different biological activities . Additionally, 2,3,3’,5’,6-Pentachlorobiphenyl can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions .

Cellular Effects

2,3,3’,5’,6-Pentachlorobiphenyl has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to upregulate antioxidant genes such as Cu/Zn-SOD, Mn-SOD, and GPx, indicating its role in oxidative stress responses . The compound can also induce cytotoxicity, leading to cell death in certain cell types .

Molecular Mechanism

The molecular mechanism of 2,3,3’,5’,6-Pentachlorobiphenyl involves its interaction with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to changes in their activity. For example, it has been shown to inhibit the basal and circadian expression of the core circadian component PER1 . Additionally, the compound can induce changes in gene expression, contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,5’,6-Pentachlorobiphenyl can change over time. The compound is relatively stable and does not degrade readily, leading to prolonged exposure and potential long-term effects on cellular function . Studies have shown that its cytotoxic effects can persist over time, affecting cell viability and function .

Dosage Effects in Animal Models

The effects of 2,3,3’,5’,6-Pentachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may induce mild effects, while higher doses can lead to significant toxicity and adverse effects. For instance, in zebrafish larvae, dose-dependent reduction of brain sizes and increased brain cell death have been observed . In transgenic mouse models, the compound’s disposition and metabolism also vary with dosage .

Metabolic Pathways

2,3,3’,5’,6-Pentachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize the compound into hydroxylated and methoxylated derivatives, which can have different biological activities . The metabolic pathways of 2,3,3’,5’,6-Pentachlorobiphenyl can influence its toxicity and persistence in the environment .

Transport and Distribution

The transport and distribution of 2,3,3’,5’,6-Pentachlorobiphenyl within cells and tissues are influenced by its lipophilic nature. The compound can cross the blood-brain barrier and accumulate in brain tissue, leading to neurotoxic effects . It is also distributed in adipose tissue, liver, and blood, with varying levels depending on the dosage and exposure duration .

Subcellular Localization

2,3,3’,5’,6-Pentachlorobiphenyl is primarily localized in cellular membranes due to its lipophilic nature . This localization can affect its activity and function, as it can interact with membrane-bound proteins and receptors. The compound’s subcellular localization can also influence its toxicity and persistence in cells .

準備方法

The synthesis of 2,3,3’,5’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. Industrial production methods often utilize catalysts and specific reaction conditions to achieve the desired chlorination pattern. For example, the use of iron(III) chloride as a catalyst in the presence of chlorine gas can facilitate the chlorination process .

化学反応の分析

2,3,3’,5’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Substitution: Halogen exchange reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

類似化合物との比較

2,3,3’,5’,6-Pentachlorobiphenyl is unique among PCBs due to its specific chlorination pattern. Similar compounds include:

2,3,4,5,6-Pentachlorobiphenyl: Another pentachlorinated biphenyl with a different chlorination pattern.

2,2’,3,5’,6-Pentachlorobiphenyl: Known for its enantioselective toxicity effects.

These compounds share similar properties but differ in their specific biological and environmental impacts.

生物活性

2,3,3',5',6-Pentachlorobiphenyl (PCB 110) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are known for their environmental persistence and potential health risks. PCB 110 is particularly notable due to its structural similarities to highly toxic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), leading to significant biological activity.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

- CAS Number : 38379-99-6

PCBs, including PCB 110, exert their biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of genes involved in xenobiotic metabolism, influencing various cellular processes.

Key Effects of AhR Activation :

- Induction of cytochrome P450 enzymes (CYPs)

- Altered metabolic pathways

- Disruption of endocrine function

Biological Activity and Toxicity

Research indicates that PCB 110 exhibits various toxicological effects across different biological systems. Below are summarized findings from several studies:

1. Neurodevelopmental Impact

A study involving mice demonstrated that exposure to PCB 110 resulted in altered neurodevelopmental outcomes. Mice were administered PCB 110 at varying doses (0.1 mg/kg to 6.0 mg/kg) over a period of 39 days. The results indicated:

- No significant effect on body weight or growth rate.

- Increased expression of hepatic CYP enzymes (CYP1A2 and CYP3A11) at lower doses, indicating metabolic activation.

2. Genotoxicity

In vitro studies have shown that PCB 110 can induce DNA strand breaks in rat hepatocytes, suggesting potential genotoxic effects. However, it did not induce chromosomal aberrations in other animal models.

3. Endocrine Disruption

PCBs are known endocrine disruptors, and PCB 110 has been associated with alterations in hormone levels and reproductive functions in animal studies.

Table 1: Summary of Biological Effects of PCB 110

| Study Type | Dose (mg/kg) | Key Findings |

|---|---|---|

| Neurodevelopment | 0.1 - 6.0 | No weight change; increased CYP enzyme expression |

| Genotoxicity | N/A | Induced DNA strand breaks in vitro |

| Endocrine disruption | N/A | Altered hormone levels in exposed animals |

Case Studies

Case Study: Developmental Neurotoxicity

In a controlled study, pregnant mice were exposed to PCB 110 during gestation and lactation periods. Offspring showed:

- Behavioral changes indicative of neurodevelopmental delays.

- Altered levels of neurotransmitters compared to control groups.

Case Study: Environmental Exposure

A cohort study analyzed the impact of PCB exposure on human populations living near contaminated sites. Findings suggested correlations between PCB levels in blood and increased incidence of developmental disorders in children.

特性

IUPAC Name |

1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)11-9(15)1-2-10(16)12(11)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGFMDPEJCJZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074198 | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-10-5 | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P780301P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。